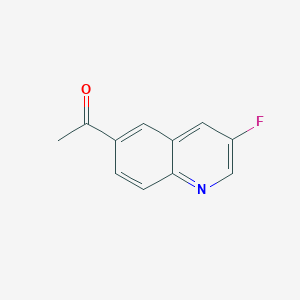

1-(3-Fluoroquinolin-6-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(3-Fluoroquinolin-6-yl)ethanone” is a chemical compound with the molecular formula C11H8FNO . It is a versatile material used in scientific research, particularly in drug synthesis and organic reactions.

Synthesis Analysis

Quinoline derivatives, such as “1-(3-Fluoroquinolin-6-yl)ethanone”, are synthesized through various methods. One common approach is the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis

The molecular structure of “1-(3-Fluoroquinolin-6-yl)ethanone” consists of a quinoline ring with a fluoro group at the 3rd position and an ethanone group at the 1st position .Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Scientific Research Applications

Synthesis and Characterization

- Structural and Vibrational Spectroscopic Studies: Compounds related to 1-(3-Fluoroquinolin-6-yl)ethanone have been synthesized and characterized using various techniques such as single crystal X-ray diffraction, FTIR, and NMR spectral analysis. These studies provide insights into the molecular structure and vibrational properties of these compounds, facilitating their potential applications in materials science and drug design (Murugavel et al., 2016).

Biological Applications

- Cytotoxic Studies and Drug Design: Some fluoroquinoline derivatives have been explored for their cytotoxic activities, indicating potential applications in cancer therapy. Synthesis methodologies incorporating click chemistry have led to compounds characterized for their structure-activity relationships, providing a foundation for the development of new pharmacologically active agents (Govindhan et al., 2017).

Antioxidant and Antidiabetic Agents

- Antioxidant Activity: Novel chloroquinoline derivatives have demonstrated significant antioxidant activities, suggesting their potential use in managing oxidative stress-related conditions. Such compounds have been evaluated for their ability to reduce high glucose levels, indicating a promising direction for the development of anti-diabetic medications (Murugavel et al., 2017).

Antimicrobial and Antifungal Activities

- Antimicrobial Potency: Research into quinoline derivatives has also uncovered broad-spectrum antimicrobial and antifungal activities, highlighting the potential for these compounds in developing new antibacterial and antifungal therapies. This avenue of research is critical in the face of rising antibiotic resistance (Desai et al., 2012).

Material Science Applications

- Fluorescent Labeling and Sensing: Some fluoroquinolin derivatives have been synthesized and evaluated for their fluorescence properties, making them useful for applications in material science, such as fluorescent labeling reagents for biomolecular detection. The development of fluorophores with strong fluorescence in aqueous media has applications ranging from biomedical analysis to environmental sensing (Hirano et al., 2004).

Mechanism of Action

properties

IUPAC Name |

1-(3-fluoroquinolin-6-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c1-7(14)8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAYPAIMLRXVGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC(=CN=C2C=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoroquinolin-6-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B2568706.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2568711.png)

![(5E)-5-[[3-(2,7-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2568718.png)

![3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2568722.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-benzylurea](/img/structure/B2568723.png)